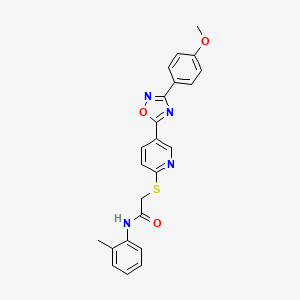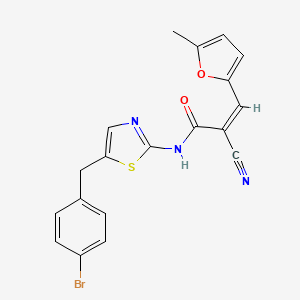![molecular formula C19H11Cl2N5O4 B2714370 9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-35-3](/img/structure/B2714370.png)
9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H11Cl2N5O4 and its molecular weight is 444.23. The purity is usually 95%.
BenchChem offers high-quality 9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Research has indicated that derivatives of purine, including those structurally related to the compound , exhibit potential as enzyme inhibitors. Shah, Schaeffer, and Murray (1965) detailed syntheses of 6-substituted purines that demonstrate varying degrees of inhibition against adenosine deaminase, an enzyme critical in purine metabolism (Shah, Schaeffer, & Murray, 1965). This property suggests a research avenue for exploring therapeutic targets, particularly in conditions where enzyme modulation can be beneficial.
Anticonvulsant Properties
Purine derivatives have been explored for their potential in treating neurological disorders. Kelley et al. (1988) synthesized and evaluated several 9-alkyl-6-substituted-purines for their anticonvulsant activity. Their research identified compounds with potent anticonvulsant properties, opening pathways for the development of new treatments for seizure-related conditions (Kelley et al., 1988).
Plant Growth Regulation
El-Bayouki, Basyouni, and Tohamy (2013) discussed the synthesis of new purine derivatives with potential plant growth-regulating properties. Such compounds, by influencing plant growth, could have applications in agriculture, specifically in crop yield optimization and pest management strategies (El-Bayouki, Basyouni, & Tohamy, 2013).
Antimicrobial and Antitumor Activities
Recent studies have shown that purine analogs, including those structurally related to the compound , possess significant antimicrobial and antitumor potentials. Talupur, Satheesh, and Chandrasekhar (2021) synthesized compounds evaluated for antimicrobial efficacy, indicating potential for new antimicrobial agent development (Talupur, Satheesh, & Chandrasekhar, 2021). Additionally, Hanna et al. (1994) evaluated N9-alkyl-substituted purines for antileukemic activity, highlighting the therapeutic potential of purine derivatives in oncology (Hanna et al., 1994).
Synthesis of Nucleoside Analogs
Purine compounds serve as precursors in the synthesis of nucleoside analogs, which are crucial in antiviral and anticancer therapies. Iwakawa, Pinto, and Szarek (1978) explored synthetic routes to nucleoside analogs of N-substituted 1,3-thiazolidines, demonstrating the versatility of purine derivatives in medicinal chemistry (Iwakawa, Pinto, & Szarek, 1978).
Eigenschaften
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N5O4/c20-8-1-3-10(11(21)5-8)17-23-14(16(22)27)15-18(25-17)26(19(28)24-15)9-2-4-12-13(6-9)30-7-29-12/h1-6H,7H2,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDSZGDSNGSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2714289.png)
![2-{[(2-Fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2714291.png)
![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2714292.png)
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2714297.png)
![4-butoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2714298.png)
![2-Chloro-N-(2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetamide](/img/structure/B2714300.png)
![3-fluoro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2714302.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B2714303.png)


